Reactive Sticking Coefficient on Si(111) 7×7: DEG Outperforms Diethylsilane by 25×
On the Si(111) 7×7 reconstructed surface at 200 K, the initial reactive sticking coefficient (S₀) of diethylgermane (DEG) is 5 × 10⁻², compared with 2 × 10⁻³ for diethylsilane (DES) and 4 × 10⁻³ for ethylsilane (ES) [1]. This represents a 25-fold advantage for DEG over its direct silicon analogue DES and a 12.5-fold advantage over ES. The saturation coverage is equivalent for all three precursors (~0.13 monolayer of deposited Group IV element), indicating that the differential is purely kinetic [1].
| Evidence Dimension | Initial reactive sticking coefficient (S₀) at 200 K |
|---|---|
| Target Compound Data | DEG S₀ = 5 × 10⁻² |
| Comparator Or Baseline | DES S₀ = 2 × 10⁻³; ES S₀ = 4 × 10⁻³ |
| Quantified Difference | DEG vs. DES: 25× higher; DEG vs. ES: 12.5× higher |
| Conditions | Si(111) 7×7 surface, 200 K, ultrahigh vacuum, measured by laser-induced thermal desorption (LITD) of β-hydride-eliminated ethylene |
Why This Matters
A 25-fold higher sticking coefficient translates directly into faster monolayer completion at a given precursor pressure, enabling shorter cycle times in atomic-layer deposition (ALD) or lower precursor consumption per deposition run.
- [1] Coon, P. A., Wise, M. L., George, S. M. (1993) 'Adsorption kinetics for ethylsilane, diethylsilane, and diethylgermane on Si(111) 7×7', Journal of Chemical Physics, 98(9), pp. 7485–7495. doi:10.1063/1.464688. View Source
